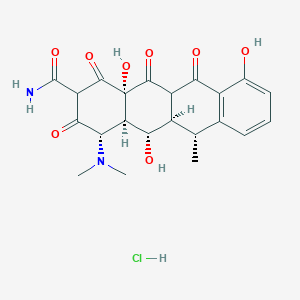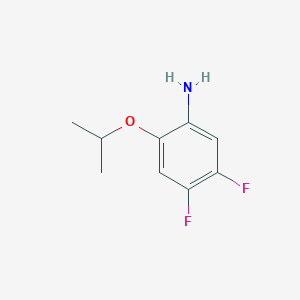
3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6Cl2FNO2S. It is a sulfonamide derivative, characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 3,5-dichloro-4-fluoroaniline. The process can be summarized as follows:
Starting Material: 3,5-dichloro-4-fluoroaniline.
Sulfonation: The aniline derivative is treated with chlorosulfonic acid (ClSO3H) under controlled temperature conditions to introduce the sulfonamide group.
Methylation: The resulting sulfonamide is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3,5-dichloro-4-fluoroaniline are sulfonated using chlorosulfonic acid in industrial reactors.
Purification: The crude product is purified through crystallization or distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
Nucleophilic Substitution: Products include substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with biological targets:
Molecular Targets: The compound targets enzymes and proteins containing nucleophilic sites, leading to the inhibition of their activity.
Pathways Involved: It interferes with metabolic pathways by binding to active sites of enzymes, thereby disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-fluoroaniline: A precursor in the synthesis of 3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide.
3,5-Dichloro-4-fluorobenzenesulfonamide: A structurally similar compound with different substituents.
3,5-Dichloro-4-fluoronitrobenzene: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and methyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
3,5-dichloro-4-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FNO2S/c1-11-14(12,13)4-2-5(8)7(10)6(9)3-4/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLXKJBWLJJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4,6-dioxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B8060425.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide](/img/structure/B8060436.png)


![sodium;1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8060445.png)

![2-[1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060468.png)
![2-[4-acetamido-1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060474.png)



